P34 protein, soybean
Description
Historical Context of P34 Protein Research
Research into the P34 protein gained prominence due to its identification as a significant allergen in soybeans. Early studies in the 1990s focused on identifying the specific soybean proteins responsible for allergic reactions in sensitive individuals, particularly those with atopic dermatitis. tandfonline.comnih.govplantbreedbio.org The protein later designated as P34 was found to be frequently and strongly recognized by IgE antibodies in the sera of these patients. tandfonline.comnih.gov Eliot M. Herman is noted for discovering P34 in the early 1990s. usda.gov
Initial characterization efforts involved isolating the allergenic component from soybean protein fractions, such as the crude 7S-globulin fraction. tandfonline.comnih.gov Techniques like gel-filtration chromatography and two-dimensional gel electrophoresis were employed to purify and analyze the protein. tandfonline.com These studies revealed its molecular weight and isoelectric point, laying the groundwork for further biochemical and immunological investigations. tandfonline.comnih.gov The identification of P34 as a major soybean allergen spurred subsequent research into methods for reducing its presence in soybean products through techniques like genetic manipulation and processing. researchgate.netmicrobiologyjournal.orgresearchgate.net
Nomenclature and Designations of P34 Protein (e.g., Gly m Bd 30K)
The P34 protein is known by several designations in scientific literature. One of the most common names, particularly in the context of allergen research, is Gly m Bd 30K. tandfonline.comnih.govplantbreedbio.orgresearchgate.netmicrobiologyjournal.orgallergome.org This nomenclature follows the guidelines for allergen designation, where "Gly m" refers to the organism Glycine (B1666218) max, "Bd" indicates the biochemical source or fraction, and "30K" denotes its approximate molecular weight in kilodaltons. tandfonline.comnih.gov
Other designations include "soybean vacuolar protein P34" and simply "soybean protein P34". ontosight.aiprospecbio.comprospecbio.com The term "P34" itself refers to the protein's apparent molecular mass of approximately 34 kDa as determined by techniques like SDS-PAGE. pnas.orgnih.gov It is also recognized as a probable thiol protease. uniprot.org The UniProt database lists it under the recommended name "P34 probable thiol protease" with the primary accession number P22895. uniprot.org The Allergome database lists it as Gly m Bd30K with Allergome Code 1103, noting common names like Cysteine Protease, Food, and P34. allergome.org
Research findings have confirmed the identity between the protein referred to as Gly m Bd 30K and the soybean seed 34-kDa protein or soybean vacuolar protein P34, noting their identical N-terminal amino acid sequence and amino acid composition. prospecbio.comprospecbio.comtandfonline.comnih.gov
Table 1: Nomenclature and Designations of Soybean P34 Protein
| Designation | Source/Context | Notes |
| P34 protein | General, Molecular Weight | Refers to ~34 kDa size. pnas.orgnih.gov |
| Gly m Bd 30K | Allergen Nomenclature | Standard allergen designation. tandfonline.comnih.govallergome.org |
| Soybean vacuolar protein P34 | Cellular Localization/Function | Highlights its location in vacuoles. ontosight.aiprospecbio.com |
| P34 probable thiol protease | Functional Classification | Based on sequence homology. uniprot.org |
Detailed Research Findings
The P34 protein is synthesized as a 46-kDa precursor protein that undergoes post-translational processing to yield the mature 34-kDa form. pnas.orgt3biosci.com This processing involves the cleavage of a 122 amino acid N-terminal propeptide. uniprot.orgpnas.org Further processing can result in a 32-kDa protein, particularly after seed germination. pnas.org The calculated mass of the monomeric form is approximately 28.643 Daltons, but glycosylation results in a larger apparent mass of around 32-34 kDa on SDS-PAGE gels. sydlabs.comprospecbio.comprospecbio.com
Although classified as a probable thiol protease belonging to the papain family based on sequence homology, the mature P34 protein exhibits no enzymatic function due to the absence of a catalytic cysteine residue. sydlabs.comprospecbio.comprospecbio.comuniprot.org Research indicates that P34 has about 30% sequence homology with Der pI, a thiol proteinase allergen from the house dust mite Dermatophagoides pteronyssius. nih.govplantbreedbio.org
P34 is a moderately abundant protein in soybean seeds and cotyledons but is present at much lower levels in leaves. pnas.orgt3biosci.com It is stored in the protein storage vacuoles of soybean cotyledons. sydlabs.comprospecbio.comprospecbio.comuniprot.org
Studies have investigated the genetic basis of P34 expression. The soybean genome contains multiple copies of the gene encoding P34, including Glyma08g12270, Glyma08g12280, and Glyma05g29130. plantbreedbio.orgresearchgate.net Glyma08g12270 is typically expressed at a significantly higher level than the other two. plantbreedbio.org Research into low-P34 soybean lines, such as PI567476 and PI603570A, revealed that a four-base pair insertion near the start codon of the Glyma08g12270 gene is associated with reduced or absent P34 protein accumulation. researchgate.netresearchgate.netresearchgate.net This insertion is thought to inhibit efficient translation initiation. researchgate.netresearchgate.net
Beyond its role as an allergen, research has explored other potential functions of P34. It has been identified as a specific binding protein for syringolide elicitors, which are molecules that trigger defense responses in certain soybean cultivars. pnas.orgt3biosci.com This suggests a possible role for P34 in mediating syringolide signaling in soybean. pnas.orgt3biosci.com Further studies have indicated that P34 may interact with other proteins, such as NADH-dependent hydroxypyruvate reductase (HPR), an enzyme involved in photorespiration, potentially linking P34 to plant defense mechanisms. t3biosci.com
Efforts to reduce P34 levels in soybeans for the development of hypoallergenic varieties have utilized genetic approaches, including RNA interference (RNAi) to silence the P34 gene. microbiologyjournal.org Studies have shown that silencing P34 does not appear to negatively impact the plant's agronomic characteristics, such as yield and seed composition. usda.gov
Table 2: Biochemical Characteristics of Soybean P34 Protein
| Characteristic | Value/Description | Source |
| Protein Type | Glycoprotein (B1211001), probable thiol protease | ontosight.aisydlabs.comprospecbio.comuniprot.org |
| Molecular Weight (calculated) | ~28.643 Da (monomeric) | sydlabs.comprospecbio.comprospecbio.com |
| Molecular Weight (apparent, SDS-PAGE) | ~32-34 kDa | sydlabs.comprospecbio.comprospecbio.comtandfonline.comnih.govnih.gov |
| Isoelectric Point (pI) | ~4.5 | sydlabs.comprospecbio.comprospecbio.comtandfonline.com |
| Subcellular Localization | Protein storage vacuoles of cotyledons | sydlabs.comprospecbio.comprospecbio.comuniprot.org |
| Precursor Protein Size | 46 kDa | pnas.orgt3biosci.com |
| Mature Protein Size | 34 kDa (can be further processed to 32 kDa) | pnas.orgt3biosci.com |
| Enzymatic Activity | None (lacks catalytic cysteine) | sydlabs.comprospecbio.comprospecbio.com |
| Homology | ~30% with Der pI (house dust mite allergen) | nih.govplantbreedbio.org |
Properties
CAS No. |
147388-26-9 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Synonyms |
P34 protein, soybean |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of P34 Protein in Soybean
Genomic Organization of P34 Genes in Glycine (B1666218) max
Investigation into the soybean genome has revealed specific characteristics regarding the location, copy number, and structural arrangement of the genes responsible for P34 synthesis.
The primary locus for the P34 gene has been mapped to soybean linkage group A2, corresponding to chromosome 08. Studies have consistently placed the P34 allele on chromosome 8. In addition to the main locus, related sequences, including pseudogenes, have been identified on other chromosomes.
The soybean genome assembly indicates the presence of three copy genes related to P34. These include Glyma08g12270, Glyma08g12280, both located on chromosome 08, and Glyma05g29130, found on chromosome 05. Among these, Glyma08g12270 is reported to be expressed at a significantly higher level compared to the other two copies. Notably, Glyma08g12270 has been found to be inactive or not expressed in soybean accessions exhibiting low P34 protein levels. Earlier Southern blot analysis of genomic DNA suggested a low copy number for the P34 gene. Hybridization patterns from gene-specific probes have further confirmed the presence of more than three copies of the P34 gene in the soybean genome, with the P34 gene and one pseudogene on Gm08 and another pseudogene on Gm05.
Analysis of the P34 gene structure in soybean cultivar Williams 82 has shown that it consists of four exons separated by three introns. The gene encompasses 1806 base pairs from the start codon to the stop codon. This exon-intron organization was assembled from sequence reads and amplification and sequencing of genomic DNA in the P34 gene region.
Transcriptional Regulation of P34 Gene Expression
The regulation of P34 protein accumulation involves mechanisms acting at the transcriptional and potentially post-transcriptional levels, influenced by specific DNA sequences and developmental cues.
The promoter region upstream of the P34 coding sequence plays a critical role in controlling gene expression. A key genetic variation associated with low P34 protein content is a four-base-pair (4-bp) insertion, specifically 'ATGT', located directly in front of the start codon in low-P34 soybean accessions. This insertion results in a direct sequence repeat (TATGTATG) at the start codon region. While this insertion is located in the promoter region, studies suggest its primary effect is on the efficiency of translation initiation rather than significantly altering mRNA levels, leading to a substantial reduction in P34 protein expression. Length polymorphism of 'TA' repeats has also been observed in the promoter regions among different soybean accessions. Transient expression analysis has demonstrated that the P34 promoter from low-P34 accessions exhibits significantly reduced activity compared to that of normal accessions. Cis-regulatory elements within promoter regions are generally crucial for the binding of transcription factors and the regulation of gene expression. While specific cis-elements in the P34 promoter beyond the 'ATGT' insertion and 'TA' repeats are not extensively detailed in the provided text, the impact of these identified features on promoter activity and subsequent protein levels highlights their regulatory significance.
The expression of the P34 gene exhibits tissue specificity, being predominantly detected in soybean cotyledons. Research utilizing reporter gene constructs driven by the soybean P34 promoter has demonstrated its capability to direct seed-specific expression. This indicates that the regulatory elements within the P34 promoter are responsive to developmental signals specific to seed formation. Although mRNA levels of P34 have been reported to be similar in low-P34 and normal soybean accessions, the significant reduction in protein accumulation in low-P34 lines points towards a regulatory mechanism primarily impacting translation efficiency, likely due to the 4-bp insertion near the start codon. General studies on gene expression during soybean seed development have shown extensive tissue-specific expression patterns, with different genes being regulated at various stages and in distinct seed compartments.
Here is a summary of key genomic and expression data for the P34 gene in soybean:
| Feature | Detail | Source(s) |
| Chromosomal Localization | Chromosome 08 (Linkage Group A2); related sequences on Chromosome 05. | |
| Gene Copies in Genome | Three copies: Glyma08g12270, Glyma08g12280, Glyma05g29130. | |
| Exon-Intron Structure | Four exons, three introns. | |
| Promoter Insertion (Low-P34) | 4-bp 'ATGT' insertion near start codon. | |
| Promoter Repeats | 'TA' repeats length polymorphism observed. | |
| Primary Expression Tissue | Cotyledons; seed-specific expression directed by promoter. | |
| Effect of Insertion on Expression | Reduced translation efficiency, significantly lower protein levels despite similar mRNA levels in low-P34. |
Differential Regulation of P34-related Protein Kinase Genes (e.g., cdc2-S5, cdc2-S6)
In soybean, two cDNA clones encoding p34cdc2 protein kinases, designated cdc2-S5 and cdc2-S6, have been identified. pnas.orgnih.govresearchgate.netresearchgate.net These proteins are homologs of the yeast cdc2/CDC28 genes, which play a fundamental role in regulating the eukaryotic cell cycle, specifically the G1 to S-phase transition and entry into mitosis. pnas.orgnih.govresearchgate.netannualreviews.org While related by the "p34" nomenclature due to their approximate molecular weight and kinase activity, it is important to note that these cdc2 protein kinases are distinct from the P34 allergen (Gly m Bd 30K).
Studies have revealed that the expression of cdc2-S5 and cdc2-S6 is differentially regulated in various soybean tissues, suggesting their involvement in distinct developmental pathways. pnas.orgnih.gov Expression of cdc2-S5 is observed to be higher in roots and root nodules, whereas cdc2-S6 exhibits more active expression in aerial tissues. pnas.orgnih.gov Furthermore, the expression of cdc2-S5 is enhanced following infection with Rhizobium, and it shows responsiveness to auxin treatment. pnas.orgnih.govresearchgate.netannualreviews.org This suggests a specific role for cdc2-S5 in nodule initiation and organogenesis, indicating that different p34cdc2 protein kinases in soybean may control cell division in a tissue-specific manner and respond to varied signals, such as phytohormones. pnas.orgnih.gov
Post-Transcriptional Regulation of P34 Gene Expression
Post-transcriptional regulation plays a significant role in determining the final accumulation levels of P34 protein in soybean seeds. Although mRNA levels of the P34 gene can be similar in different soybean accessions, the resulting protein accumulation can vary considerably. researchgate.netdgsgenetika.org.rsresearchgate.net This discrepancy points towards regulatory mechanisms acting after transcription.
A key factor influencing P34 protein levels at the post-transcriptional level is the presence of genetic polymorphisms in the gene's regulatory regions. Specifically, a 4-bp insertion located in front of the start codon in the P34 gene has been shown to significantly reduce P34 protein accumulation in certain low-P34 soybean accessions. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net This insertion is thought to primarily affect the efficiency of translation initiation, leading to lower protein synthesis despite comparable levels of P34 mRNA. researchgate.netdgsgenetika.org.rsresearchgate.net
P34 protein itself undergoes post-translational processing from a precursor form. researchgate.netpnas.orgapsnet.org It is synthesized as a glycoprotein (B1211001) precursor during seed maturation and is N-glycosylated on its propeptide. uniprot.orggoogle.com While post-translational modifications are crucial for the mature protein's function and localization, the impact of genetic polymorphisms on the accumulation of the protein is primarily attributed to effects on translation efficiency, a post-transcriptional mechanism.
Genetic Polymorphisms and Their Influence on P34 Protein Accumulation
Genetic polymorphisms within the soybean genome have a direct and significant impact on the accumulation levels of P34 protein in seeds. Extensive screening of soybean germplasm has led to the identification of accessions with naturally low levels of P34. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net137.189.43 Two notable low-P34 accessions are PI567476 and PI603570A. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net137.189.43
Molecular characterization of the P34 gene in these low-P34 accessions has revealed specific genetic variations compared to lines with normal P34 levels. A key polymorphism identified is a four-base-pair (4-bp) insertion ('ATGT') located directly in front of the start codon (ATG) of the P34 gene. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net This insertion creates a short direct repeat sequence (TATGTATG) that includes the original start codon. researchgate.net
Research indicates a strong association between this 4-bp insertion and the low-P34 phenotype. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net The presence of this insertion is hypothesized to interfere with efficient translation initiation at the correct start codon, leading to a marked reduction in the synthesis of the P34 protein. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net Despite having similar levels of P34 mRNA as normal accessions, the low-P34 lines accumulate significantly less P34 protein. researchgate.netdgsgenetika.org.rsresearchgate.net
In addition to the 4-bp insertion, length polymorphisms in 'TA' repeats within the P34 promoter region have also been observed among different soybean accessions. researchgate.net While the 4-bp insertion appears to have a more substantial effect on translation efficiency, these promoter polymorphisms could potentially contribute to variations in P34 gene transcription levels, although their impact on protein accumulation seems less pronounced compared to the translational effect of the insertion. researchgate.net
The P34 gene locus has been mapped to soybean linkage group A2, which corresponds to chromosome 8. researchgate.netdgsgenetika.org.rsplantbreedbio.orgresearchgate.net The low-P34 mutant allele, characterized by the 4-bp insertion, is located within this region. dgsgenetika.org.rsplantbreedbio.orgresearchgate.net The inheritance of this mutant allele is closely associated with the low-P34 phenotype. researchgate.net Molecular markers based on this genetic polymorphism have been developed to assist in breeding programs aimed at creating soybean lines with reduced P34 content. researchgate.netplantbreedbio.orgresearchgate.net
The following table summarizes the key genetic polymorphism associated with the low-P34 phenotype:
| Soybean Accession Type | P34 Gene Sequence at Start Codon Region | Effect on P34 Accumulation |
| Normal | Wild-type sequence (includes ATG start codon) | Normal P34 protein levels |
| Low-P34 (e.g., PI567476, PI603570A) | 4-bp insertion ('ATGT') before the start codon | Significantly reduced P34 protein levels |
This genetic basis for reduced P34 accumulation highlights the importance of specific DNA sequence variations in controlling protein expression at the post-transcriptional level in soybean.
P34 Protein Biosynthesis and Post Translational Modifications
Biosynthesis as a Glycoprotein (B1211001) Precursor
P34 is synthesized during soybean seed maturation as a precursor protein. This precursor, often referred to as prepro-P34 or pro-P34, has an apparent molecular weight of approximately 46-47 kDa. researchgate.netnih.govpnas.orgapsnet.orgresearchgate.netjst.go.jp Studies involving in vitro synthesis using canine microsomes have shown the formation of a 46 kDa polypeptide that increases to 47 kDa due to core glycosylation. nih.gov In vivo synthesis experiments, particularly those utilizing tunicamycin, an inhibitor of N-linked glycosylation, further support that pro-P34 is a 47 kDa protein, synthesized as a glycoprotein precursor. researchgate.netnih.gov The cDNA sequence of prepro-P34 contains a putative glycosylation site located within the precursor domain, suggesting that P34 follows a synthesis pathway similar to other vacuolar proteins that are synthesized as glycoprotein precursors. researchgate.netnih.gov Unlike some other seed thiol proteases that appear only after germination, P34 accumulates during seed maturation. researchgate.netnih.gov
N-Glycosylation Events in P34 Protein Maturation
N-glycosylation is a significant post-translational modification in the maturation of P34 protein. This process contributes to the observed molecular weight difference between the core polypeptide and the glycosylated precursor. researchgate.netnih.govnih.govcreative-diagnostics.comkendallscientific.comprospecbio.com The native soybean P34 is glycosylated at the asparagine residue at position 170 (Asn170). nih.gov Analysis of the sugar chain attached to P34 has revealed the presence of mannose, N-acetylglucosamine, fucose, and xylose, typically in a molar ratio of 3:2:1:1. soiaefrutta.com The presence of this sugar chain, particularly the fucosyl group, may also contribute to the protein's allergenic properties. soiaefrutta.com The calculated mass of the unglycosylated P34 polypeptide is approximately 28.643 kDa, while glycosylation results in a larger mass, appearing as a ~32 kDa band in non-reduced SDS-PAGE gels. creative-diagnostics.comkendallscientific.com
Proteolytic Processing Pathways of P34 Protein
P34 undergoes significant proteolytic processing from its precursor form to yield mature and intermediate forms. researchgate.netnih.govpnas.orgapsnet.orgresearchgate.net
Cleavage Sites and Mechanism of Precursor Processing
The processing of the pro-P34 precursor to the mature 34 kDa form occurs through post-translational cleavage. researchgate.netnih.govpnas.org This cleavage typically happens on the carboxyl side of an asparagine residue, a characteristic feature of many seed vacuolar proteins. researchgate.netnih.govpnas.org The processing involves the removal of the N-terminal region of the preprotein, which consists of 122 amino acids, including a signal peptide and a propeptide. pnas.orguniprot.org This suggests a precise proteolytic event mediated by proteases within the plant cell's endomembrane system, likely in the protein storage vacuoles where P34 is localized. nih.govcreative-diagnostics.comkendallscientific.comuniprot.org
Formation of Mature and Intermediate P34 Protein Forms
The primary mature form of P34 is a 34 kDa protein. pnas.orgcreative-diagnostics.comkendallscientific.comkspbtjpb.org However, further processing can occur, particularly after seed germination. researchgate.netpnas.orgacs.orgacs.org During seedling growth, the 34 kDa P34 can be processed to a 32 kDa polypeptide, sometimes referred to as P32, through the removal of an amino-terminal decapeptide. researchgate.netpnas.orgacs.org This P32 form has been shown to exist as a dimer and exhibit proteolytic activity, specifically hydrolyzing 24 kDa oleosin. acs.orgnih.gov The presence of these different molecular weight forms (46-47 kDa precursor, 34 kDa mature, and 32 kDa intermediate) highlights the dynamic nature of P34 processing during seed development and germination.
Table 1: Molecular Weights of P34 Protein Forms
| Form | Approximate Molecular Weight (kDa) | Notes |
| Prepro-P34/Pro-P34 | 46-47 | Glycosylated precursor |
| Mature P34 | 34 | Processed form |
| Intermediate P32 | 32 | Further processed form (post-germination) |
| Unglycosylated P34 | ~28.6 | Calculated polypeptide mass |
Disulfide Bond Formation and Intermolecular Interactions (e.g., with β-conglycinin)
Disulfide bonds play a role in the structure of P34 protein. The mature P34 protein, consisting of 257 amino acid residues, is linked by disulfide bonds that may be important for its folding. plantbreedbio.org UniProt annotation suggests the formation of disulfide bonds between cysteine residues at positions 190-230 and 293-346 (based on similarity). uniprot.org The presence of other cysteine residues in the protein sequence is also noted. acs.org Alterations leading to the introduction of a cysteine residue can potentially result in mismatched disulfide bond formation, leading to an unstable P34 protein. researchgate.netbrandeis.edu
P34 has also been observed to interact with other soybean proteins, notably β-conglycinin, one of the major seed storage proteins. soiaefrutta.comnih.gov This association can occur through disulfide bonds, which can be broken by reducing agents like 2-mercaptoethanol. soiaefrutta.comnih.gov Studies using nonreducing extraction conditions have found that approximately half of the α'- and α-subunits of β-conglycinin are disulfide linked, either among themselves or with P34, prior to amino-terminal propeptide processing. nih.gov These disulfide-linked complexes involving P34 and β-conglycinin subunits (α' or α) can form larger structures, potentially around 100 kDa or even approximately 480 kDa (hexamers) at low ionic strength. nih.gov The interaction and disulfide linkage between P34 and the α'- and α-subunits of β-conglycinin appear to reduce the linkage between β-conglycinin hexamers. nih.gov While this association has been observed, it has also been suggested that disulfide-linked polypeptides found in defatted soy milk prepared without sulfhydryl reductants might be artificial products formed during processing. nih.gov
Table 2: Potential Disulfide Bond Locations in P34
| Bond Location (Cysteine Positions) | Basis |
| 190-230 | By similarity |
| 293-346 | By similarity |
Structural Biology and Biochemical Characteristics of P34 Protein
Protein Domain Architecture and Homology (e.g., Papain Superfamily)
The P34 protein is classified as a member of the papain-like cysteine protease family, also known as the papain superfamily. Its amino acid sequence shows considerable similarity to thiol proteases within this family. The protein is synthesized as a larger precursor, a pre-pro-precursor protein with a molecular weight of 46–47 kDa. This precursor undergoes processing through the removal of a 122-amino acid N-terminal signal peptide to form the mature 34 kDa protein. The cDNA of P34 encodes a mature protein of 257 amino acids.
The homology of P34 extends to other known allergens, such as Der pI, a thiol proteinase from the house dust mite (Dermatophagoides pteronyssius), with which it shares approximately 30% sequence homology. This structural relationship with other proteases is a key characteristic, even though P34 itself lacks enzymatic activity. The protein's tertiary conformation is consistent with that of the papain family.
| Property | Description |
| Protein Family | Papain-like cysteine protease |
| Precursor Size | 46–47 kDa |
| Mature Protein Size | ~34 kDa |
| Amino Acid Count (Mature) | 257 |
| Homology | Thiol proteases of the papain family, Der pI (house dust mite allergen) |
Quaternary Structure and Oligomerization Propensities of P34 Protein
The P34 protein demonstrates a propensity for oligomerization. It has been isolated from the crude 7S-globulin fraction of soybeans as an oligomeric form with a high molecular weight. This native oligomeric form can be dissociated into a monomeric form with a molecular weight of approximately 32,000 Da under reducing and denaturing conditions, such as treatment with sodium dodecyl sulfate (B86663) and 2-mercaptoethanol.
Purified recombinant P34 has also been shown to exhibit oligomerization. This tendency to form higher-order structures is a significant biochemical characteristic of the protein. Furthermore, it has been observed that P34 can associate with the 7S globulin fraction through disulfide bonds. High-density SDS treatment can dissociate these oligomeric forms.
| Form | Molecular Weight | Conditions for Observation |
| Oligomer | >300,000 Da | Native state, isolated from 7S-globulin fraction |
| Monomer | ~32,000 - 34,000 Da | Dissociated with SDS and 2-mercaptoethanol |
| Dimer | 58 kDa | Observed in non-reduced SDS-PAGE |
Absence of Catalytic Cysteine Residue and Enzymatic Activity Implications
A defining feature of the P34 protein, despite its homology to the papain superfamily of cysteine proteases, is its lack of enzymatic activity. This inactivity is attributed to the absence of the critical catalytic cysteine residue in its active site. In typical cysteine proteases, this residue is essential for their proteolytic function. In P34, a glycine (B1666218) is substituted at this position, rendering the protein catalytically inactive.
The absence of proteolytic activity has led to suggestions that the allergenic nature of P34 may be structural rather than enzymatic. While it possesses a thiol-protease-like structure, no protease activity has been demonstrated for P34. This makes it unique among many members of the papain superfamily, which are characterized by their enzymatic functions. The biological role of P34, therefore, is not related to proteolysis, and it has been implicated in other functions, such as acting as a defense protein.
Cellular and Subcellular Localization of P34 Protein in Soybean
Localization in Protein Storage Vacuoles
Detailed immunocytochemical research has definitively placed the P34 protein within the protein storage vacuoles (PSVs) of soybean seeds. nih.govuniprot.org PSVs are specialized organelles in plant seeds that accumulate and store large amounts of proteins, which are later utilized during germination and seedling growth. missouri.edumdpi.com
Electron microscopic immunocytochemistry, a technique that uses antibodies to visualize the location of specific proteins at high resolution, was employed to determine the localization of P34. nih.gov Studies using a monoclonal antibody specific to the P34 protein demonstrated its presence within the PSVs. nih.govresearchgate.net This finding is consistent with the function of other seed proteins that accumulate during seed maturation. nih.gov The P34 protein is synthesized as a larger precursor, pro-P34, and accumulates during the maturation phase of the seed, a characteristic shared with other vacuolar proteins. nih.gov
| Research Finding Summary: P34 Localization | |
| Organelle | Protein Storage Vacuole (PSV) |
| Evidence | Electron Microscopic Immunocytochemistry |
| Key Observation | P34 is located within the PSVs of seed cells. nih.govresearchgate.net |
| Accumulation Phase | During seed maturation. nih.gov |
Differentiation from Oil Body Association
For some time, the P34 protein was described as being a component of oil bodies, which are organelles responsible for storing lipids (oils). nih.govresearchgate.net This assumption was based on the fact that P34 was consistently identified as a major protein constituent in preparations of isolated oil bodies. nih.govresearchgate.net
However, subsequent and more precise investigations revealed that the association of P34 with oil bodies was an artifact of the experimental procedures used for their isolation. nih.govresearchgate.net Immunocytochemical analysis of partially disrupted seed cells showed that the apparent connection between P34 and oil bodies occurs as a consequence of cell lysis. nih.govresearchgate.net When the cell structure is broken during the extraction process, the contents of the protein storage vacuoles can mix with other cellular components, leading to the erroneous association of P34 with the surface of oil bodies. nih.gov
Definitive studies using techniques that better preserve the integrity of subcellular structures have demonstrated that P34 is not located in the oil bodies in intact, undisrupted cells. nih.govuniprot.orgresearchgate.net This corrected understanding clarifies that P34 is a vacuolar storage protein, not an oil body-associated protein. uniprot.org
Biological Roles and Physiological Functions of P34 Protein in Glycine Max
Involvement in Seed Development and Maturation Processes
P34 is synthesized during the maturation of soybean seeds. It originates as a 46-kDa glycoprotein (B1211001) precursor. nih.govresearchgate.net This precursor undergoes processing to yield the mature 34-kDa form of the protein. researchgate.netpnas.orgnih.gov Unlike some other thiol proteases found in seeds that are synthesized following germination, P34 accumulates during the seed maturation phase. nih.govresearchgate.net It is a moderately abundant protein within soybean seeds and cotyledons. researchgate.netpnas.orgnih.gov Research indicates that the genes encoding P34 are specifically expressed during seed maturation. nih.govresearchgate.net Immunocytochemical studies have localized P34 primarily within the protein storage vacuoles of soybean cells, correcting earlier assumptions that it was associated with oil bodies. nih.govresearchgate.netsydlabs.comprospecbio.comuniprot.org
Role in Plant Defense Mechanisms Against Biotic Stressors (e.g., pathogens, insects)
The P34 protein contributes to the defense capabilities of soybean against various biotic stressors, including pathogens and insects. ontosight.aisoiaefrutta.com Its involvement in defense responses has been particularly studied in the context of the plant's interaction with the bacterium Pseudomonas syringae. soiaefrutta.com
P34 Protein as a Receptor for Elicitors (e.g., syringolides)
Evidence suggests that P34 functions as a receptor mediating the signaling initiated by syringolides. researchgate.netpnas.orgnih.gov Syringolides are characterized as low-molecular-weight elicitors capable of triggering defense responses in soybean cultivars that possess the Rpg4 disease-resistance gene. researchgate.netpnas.orgnih.gov The isolation of the 34-kDa protein was achieved based on its demonstrable binding activity to 125I-syringolide 1. researchgate.netpnas.orgnih.gov Further characterization revealed that both the 34-kDa and a 32-kDa form of the protein exhibit ligand-specific binding activity with syringolides, whereas the 46-kDa precursor protein does not. researchgate.netpnas.orgnih.gov This specific binding activity supports the hypothesis that P34 is involved in the perception of syringolide signals, which in turn activate plant defense pathways. researchgate.netpnas.orgnih.gov
| Protein Form | Syringolide Binding Activity |
|---|---|
| 46-kDa Precursor | No |
| 34-kDa Mature Form | Yes |
| 32-kDa Form | Yes |
Table 1: Syringolide Binding Activity of Different P34 Protein Forms.
Potential Role in Plant Senescence
The P34 protein has been mentioned in the context of plant senescence. researchgate.net In one instance, it is referenced alongside signal perception in relation to senescence. researchgate.net However, detailed research specifically elucidating the direct role and mechanisms of P34 in the process of plant senescence is not extensively documented in the available literature.
Involvement of P34-related Protein Kinases in Plant Cell Cycle Control and Organogenesis (e.g., nodule initiation)
Distinct from the 34-kDa P34 protein involved in defense signaling, soybean also contains p34cdc2 protein kinases. These kinases are recognized as homologs of the cell cycle control genes found in yeast. pnas.orgnih.gov In soybean, at least two genes, designated cdc2-S5 and cdc2-S6, encode these p34cdc2 protein kinases. pnas.orgnih.gov These kinases play a fundamental role in controlling cell division, a critical process for plant growth and development. pnas.orgnih.govresearchgate.net
The expression patterns of the genes encoding these kinases vary depending on the soybean tissue, indicating their regulation by different plant developmental pathways. pnas.orgnih.gov Notably, the expression of cdc2-S5 is observed to be higher in roots and root nodules. pnas.orgnih.gov Furthermore, its expression is enhanced following infection by Rhizobium, a symbiotic bacterium essential for nitrogen fixation in legumes. pnas.orgnih.gov This expression profile suggests a specific role for cdc2-S5 in the initiation and organogenesis of root nodules. pnas.orgnih.gov The cdc2-S5 gene also exhibits a preferential response to auxin treatment, indicating that phytohormones may be involved in regulating the cell division mediated by this kinase during Rhizobium infection. nih.gov In contrast, cdc2-S6 shows higher expression in aerial tissues and does not respond to Rhizobium infection. pnas.orgnih.gov These findings collectively suggest that different p34cdc2 protein kinases in soybean may control cell division in a tissue-specific manner and respond to distinct signaling cues. nih.gov
| Gene | Higher Expression Tissue(s) | Response to Rhizobium Infection | Potential Role |
|---|---|---|---|
| cdc2-S5 | Roots, Root Nodules | Enhanced | Nodule Initiation, Organogenesis |
| cdc2-S6 | Aerial Tissues | No significant response | Cell Division in Aerial Tissues |
Table 2: Differential Expression and Response of Soybean p34cdc2 Genes.
Biotechnological Applications and Agronomic Significance of P34 Protein Research
Genetic Engineering Strategies for Modulating P34 Protein Expression
Genetic engineering offers powerful approaches to alter the expression levels of the P34 protein in soybean. These strategies primarily involve techniques to reduce or eliminate P34 accumulation in seeds, often with the goal of developing hypoallergenic soybean varieties.
Gene Silencing and Suppression Techniques for P34 Modulation
Gene silencing and suppression techniques have been successfully applied to reduce or eliminate P34 protein expression in transgenic soybeans. One approach involves transgene-induced gene silencing, which has been shown to prevent the accumulation of Gly m Bd 30K protein in soybean seeds. plantbreedbio.orgplantbreedbio.orgnih.gov Studies using particle bombardment to introduce silencing constructs have resulted in transgenic lines that exhibit significantly reduced or absent P34 protein in their seeds. plantbreedbio.orgplantbreedbio.org
Use of P34 Promoter for Seed-Specific Gene Expression in Transgenic Plants
The promoter region of the P34 gene has been investigated for its potential to drive seed-specific gene expression in transgenic plants. The P34 protein primarily accumulates in soybean seeds, suggesting that its promoter contains elements that regulate this tissue-specific expression pattern. hbnxb.net
Studies have demonstrated that the P34 promoter can effectively direct seed-specific expression of a reporter gene, such as beta-glucuronidase (GUS), in transgenic plants like Arabidopsis and tobacco. hbnxb.netgoogle.com Analysis of the P34 promoter sequence has identified various cis-acting elements known to be associated with high gene expression in seeds, including RY elements and Skn-1 motifs. hbnxb.net While the P34 promoter has shown seed-specific activity, some research suggests that other seed-specific promoters, such as the annexin (B1180172) promoter, might be stronger in terms of expression levels and initiation at earlier stages of seed development. google.com Nevertheless, the P34 promoter remains a valuable tool for achieving targeted gene expression in soybean seeds for various biotechnological applications.
Breeding Approaches for Altered P34 Protein Content in Soybean Varieties
Conventional breeding methods complement genetic engineering efforts in developing soybean varieties with altered P34 protein content. These approaches focus on identifying naturally occurring genetic variations that lead to reduced P34 levels and incorporating these traits into elite germplasm through crossbreeding.
Identification and Characterization of Low-P34 Soybean Accessions
Screening large collections of soybean germplasm has been instrumental in identifying accessions with naturally reduced P34 protein accumulation. Out of approximately 16,266 soybean accessions screened from the USDA germplasm collection, only two, PI 567476 and PI 603570A, were found to have significantly reduced P34 protein levels in their seeds. plantbreedbio.orgplantbreedbio.orgkspbtjpb.orgkspbtjpb.orgillinois.edu
These low-P34 accessions were characterized as having otherwise normal levels of other seed proteins. plantbreedbio.orgplantbreedbio.org Further molecular characterization revealed that the low-P34 phenotype in these accessions is associated with a four-base pair insertion at the P34 start codon. plantbreedbio.orgkspbtjpb.orgillinois.eduresearchgate.netresearchgate.netresearchgate.net This mutation is thought to inhibit efficient translation initiation of the P34 protein, leading to its reduced accumulation. plantbreedbio.orgresearchgate.netresearchgate.net While initially described as "P34 null," subsequent studies using more sensitive methods have shown that P34 protein is not completely absent in these lines but is present at significantly reduced levels, approximately eightfold lower than in wild-type lines. researchgate.netresearchgate.net
Molecular Markers for P34 Gene Variation in Soybean Breeding
The identification of the genetic basis for reduced P34 expression in accessions like PI 567476 has facilitated the development of molecular markers. These markers allow for efficient selection of low-P34 genotypes in soybean breeding programs, which is considerably less laborious than traditional protein-based screening methods like Western blots or ELISA, especially when dealing with large populations. researchgate.netresearchgate.netresearchgate.netthieme-connect.com
Co-dominant molecular markers have been developed based on the four-base pair insertion in the Glyma08g12270 gene, which is the primary P34 gene copy expressed at high levels in seeds. plantbreedbio.orgplantbreedbio.orgresearchgate.netthieme-connect.com These markers allow breeders to identify homozygous wild-type, heterozygous, and homozygous mutant genotypes for the low-P34 trait. thieme-connect.com Studies analyzing segregating populations from crosses between conventional and low-P34 lines have shown that the inheritance of the mutant P34 allele is strongly associated with the low-P34 phenotype, following expected Mendelian segregation ratios. kspbtjpb.orgkspbtjpb.orgresearchgate.netthieme-connect.com The use of these molecular markers, in conjunction with immunological methods like using polyclonal antibodies to confirm protein levels, enhances the efficiency of breeding programs aimed at developing low-allergenic soybean varieties. plantbreedbio.orgresearchgate.netthieme-connect.com
Here is a data table illustrating the segregation of P34 genotypes and phenotypes in a representative F2 population:
| Genotype (based on molecular marker) | Phenotype (P34 Protein Level) | Observed F2 Plants | Expected Ratio (3:1) |
| Homozygous Wild-Type (P34/P34) | High | 34 | 37.75 |
| Heterozygous (P34/p34) | Reduced | 94 | - |
| Homozygous Mutant (p34/p34) | Low/Very Low | 30 | 12.58 |
Note: The heterozygous phenotype shows reduced P34 levels, and the homozygous mutant shows low/very low levels. The 3:1 ratio typically refers to the presence vs. absence of the dominant allele/phenotype in a simple Mendelian inheritance model. More detailed analysis might consider the heterozygous class separately. kspbtjpb.orgthieme-connect.com
Novel Biotechnological Tool Development (e.g., biosensors, biopesticides)
Research into the P34 protein has also led to the development of novel biotechnological tools, particularly in the area of allergen detection. Given P34's status as a major soybean allergen, accurate and rapid methods for its detection in food products are crucial for consumer safety.
Biosensors utilizing antibodies specific to P34 have been developed for the detection and quantification of this allergen in foods. bioline.org.brnih.govacs.org These biosensors, such as those based on ellipsometric imaging systems, can detect P34 with high sensitivity and specificity, offering a rapid alternative or complement to traditional methods like ELISA. bioline.org.bracs.org For instance, biochips using monoclonal antibodies against P34 have demonstrated the ability to detect the allergen in soybean extract and various food products with a sensitivity of 1 mg/L and a detection time of approximately 15 minutes. bioline.org.br These tools are valuable for ensuring compliance with food labeling regulations and protecting individuals with soybean allergies. nih.govacs.org
While P34 has been implicated in plant defense against pathogens, the direct use of isolated P34 protein as a biopesticide is not a widely reported application in the provided search results. However, soybean extracts containing various phytochemicals, including isoflavones, polyphenols, and saponins, have shown pesticidal potential against certain insects and pathogens, suggesting that soybean-derived compounds can have such applications. mdpi.com P34's potential role in defense, possibly through binding to elicitors secreted by pathogens, hints at a defensive function within the plant itself. ontosight.aipnas.org Further research may explore specific peptides or domains of P34 for potential biopesticide development, but current literature primarily focuses on its allergenic properties and modulation for food safety.
Advanced Methodologies for P34 Protein Research in Soybean
Omics Approaches (e.g., Proteomics, Transcriptomics)
Modern "omics" technologies provide a high-throughput and comprehensive approach to understanding the complex biological processes involving the P34 protein in soybeans. These methodologies allow for a large-scale analysis of proteins (proteomics) and gene expression (transcriptomics), offering valuable insights into the regulation and function of P34.
Differential Protein Profiling (e.g., 2D-PAGE, LC-MS/MS)
Differential protein profiling is crucial for comparing the expression levels of P34 between different soybean varieties or under various conditions. Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques used for this purpose.
In studies aimed at characterizing soybean lines with reduced P34 content, 2D-PAGE has been employed to separate total seed proteins. nih.gov This technique separates proteins in the first dimension based on their isoelectric point and in the second dimension by their molecular weight. By comparing the 2D-PAGE profiles of low-P34 lines with conventional soybeans, researchers can visually confirm a reduction in the protein spot corresponding to P34. nih.gov For instance, in wild soybean genotypes, two protein spots of P34 have been identified using this method.
Following separation by 2D-PAGE, protein spots of interest can be excised and identified using mass spectrometry. LC-MS/MS is a highly sensitive method that identifies proteins by analyzing the mass-to-charge ratio of their peptide fragments. This technique has been instrumental in confirming the reduction or complete absence of the authentic P34 protein in low-P34 soybean lines. nih.gov The identification is often based on the presence or absence of a unique peptide that can discriminate between conventional and low-P34 varieties. nih.gov Furthermore, proteomic analysis using four-dimensional data-independent acquisition (4D-DIA) has been utilized to identify a wide range of proteins in soybean seeds, including P34. acs.org
Table 1: Proteomic Techniques for P34 Protein Profiling
| Technique | Application in P34 Research | Key Findings |
|---|---|---|
| 2D-PAGE | Separation and visualization of P34 protein in total seed extracts. | Verification of reduced P34 levels in low-allergen soybean lines. nih.gov |
| LC-MS/MS | Identification and quantification of P34 from complex protein mixtures. | Confirmation of reduced or absent P34 in modified soybean lines through unique peptide detection. nih.gov |
| 4D-DIA | Comprehensive proteomic analysis of soybean seeds. | Detection of P34 among thousands of other proteins. acs.org |
Transcript Abundance Analysis (e.g., Northern Blot, qRT-PCR)
Transcript abundance analysis provides insights into the expression levels of the gene encoding the P34 protein. Techniques such as Northern blotting and quantitative real-time PCR (qRT-PCR) are used to measure the amount of P34 mRNA.
Northern blot analysis has been used to compare the mRNA levels of P34 in both low-P34 and normal soybean accessions. researchgate.net Interestingly, these studies have revealed that even though the amount of P34 protein is significantly lower in the low-P34 lines, the mRNA levels can be similar to those in conventional soybeans. researchgate.net This suggests that the regulation of P34 expression in these low-allergen lines occurs at the translational rather than the transcriptional level. researchgate.net
Quantitative real-time PCR (qRT-PCR) is a more sensitive and quantitative method for measuring transcript abundance. While specific studies focusing solely on qRT-PCR for P34 are not detailed in the provided context, it is a standard technique for gene expression analysis and has been used to validate transcriptome data in soybean under various conditions. nih.govnih.gov This method could be applied to accurately quantify the subtle differences in P34 gene expression across different tissues or developmental stages.
Molecular and Cellular Biology Techniques
A range of molecular and cellular biology techniques have been essential in elucidating the genetic basis of P34 expression, its production for research purposes, and its localization within the soybean seed.
Gene Cloning, Expression Systems, and Mutant Analysis
The cloning of the P34 gene has been a critical step in its characterization. The full-length cDNA sequence of P34 has been synthesized and inserted into prokaryotic expression vectors, such as pET-28a, for heterologous expression. nih.gov The Escherichia coli BL21 (DE3) strain is a commonly used expression system to produce recombinant P34 protein. nih.govnih.gov This allows for the production of large quantities of the protein for further studies, such as structural analysis and the development of diagnostic tools. nih.gov
Analysis of mutant soybean lines has provided significant insights into the genetic control of P34 levels. Researchers have identified soybean germplasm accessions, such as PI 567476 and PI 603570A, that have naturally low levels of P34 protein. researchgate.netkspbtjpb.org Genetic analysis of these lines revealed a four-basepair insertion at the start codon of the P34 gene in some low-P34 varieties. researchgate.netresearchgate.net This mutation is thought to impair the efficient translation of the P34 mRNA, leading to reduced protein accumulation. researchgate.net The inheritance of these mutant alleles has been shown to be directly associated with the low-P34 phenotype. researchgate.net
Protein Characterization Techniques (e.g., Circular Dichroism)
Understanding the three-dimensional structure of the P34 protein is important for elucidating its function and allergenic properties. Circular dichroism (CD) spectroscopy is a technique used to study the secondary structure of proteins.
CD analysis has been performed on both native P34 purified from soybeans and recombinant P34 produced in E. coli. nih.gov The results from these studies indicate that both the native and recombinant forms of the protein exhibit nearly identical structural properties. nih.gov This confirms that the recombinant protein is properly folded and can be used as a valid substitute for the native protein in various assays. The secondary structure of soybean proteins, including the relative amounts of α-helices, β-sheets, and random coils, can be determined through CD spectroscopy. frontiersin.org
Future Research Directions and Perspectives on P34 Protein in Soybean
Elucidation of Comprehensive Regulatory Networks
A complete understanding of how the expression of the P34 gene is controlled is crucial for developing effective strategies to modulate its levels in soybean seeds. While some progress has been made, a comprehensive map of its regulatory network is still lacking.
Future research should focus on:
Identifying Upstream Regulators: While it is known that the P34 promoter directs seed-specific expression, the specific transcription factors that bind to this promoter and modulate its activity are yet to be fully identified. google.com Unraveling the hierarchy of these transcription factors will provide a more complete picture of how P34 expression is initiated and controlled during seed development.
Investigating Post-Transcriptional and Translational Control: Studies have revealed that the accumulation of P34 protein can be significantly influenced at the translational level. For instance, a 4-base-pair insertion in the promoter region of certain low-P34 soybean accessions has been shown to reduce the translation efficiency of P34 mRNA, leading to lower protein levels. researchgate.net Further investigation into other potential post-transcriptional and translational regulatory mechanisms, such as mRNA stability and microRNA-mediated regulation, is warranted.
Mapping Downstream Signaling Pathways: The signaling cascades that are initiated or influenced by the presence and activity of P34 are entirely unknown. Identifying the downstream targets and pathways affected by P34 will be essential to understand its full range of physiological functions.
| Regulatory Mechanism | Key Findings | Future Research Focus |
| Transcriptional Regulation | The P34 promoter is responsible for seed-specific gene expression. google.com | Identification of specific transcription factors that bind to the P34 promoter and modulate its activity. |
| Translational Regulation | A 4-bp insertion in the promoter region of the P34 gene in low-P34 soybean accessions reduces translation efficiency. researchgate.net | Investigation of other post-transcriptional and translational control mechanisms, including mRNA stability and the role of microRNAs. |
| Downstream Pathways | Currently unknown. | Mapping of signaling cascades and identification of downstream target genes and proteins influenced by P34. |
Deeper Understanding of Multifunctional Roles in Plant Physiology
The classification of P34 as a papain-like cysteine protease suggests a role in protein turnover and processing. acs.orgnih.gov However, some evidence indicates it may lack enzymatic function due to the absence of a key catalytic cysteine residue. prospecbio.com This ambiguity highlights the need for a more profound investigation into its physiological roles beyond its allergenic properties.
Future research directions should include:
Clarifying Enzymatic Activity: Definitive biochemical studies are required to confirm whether P34 possesses proteolytic activity and to identify its substrate specificity if it is indeed an active enzyme. Understanding its enzymatic nature is fundamental to deciphering its biological function.
Investigating its Role in Plant Defense: There are suggestions that P34 may be important for the immunity of soybeans. soiaefrutta.com As a member of the cysteine protease family, which is known to be involved in plant defense against pathogens and pests, this hypothesis warrants further exploration.
Exploring its Function in Seed Development and Germination: P34 is known to be localized in the protein storage vacuoles of soybean seeds. nih.gov Its role in the mobilization of storage proteins during germination and early seedling growth is an area that requires detailed investigation. The processing of P34 itself during seedling growth suggests a dynamic role in these early developmental stages. researchgate.net
| Potential Physiological Role | Current Understanding | Key Research Questions |
| Enzymatic Function | Classified as a papain-like cysteine protease, but may lack a catalytic cysteine. acs.orgnih.govprospecbio.com | Does P34 have proteolytic activity? If so, what are its substrates? |
| Plant Immunity | Suggested to be important for soybean immunity. soiaefrutta.com | What is the specific role of P34 in defense against pathogens and pests? |
| Seed Biology | Localized in protein storage vacuoles and processed during seedling growth. nih.govresearchgate.net | How does P34 contribute to seed development, storage protein mobilization, and germination? |
Enhanced Biotechnological Exploitation in Plant Systems
The primary focus of biotechnological applications involving P34 has been the development of hypoallergenic soybeans. researchgate.netCurrent time information in Dhaka, BD.nih.gov Building on this success, future research can explore broader applications in plant systems.
Key areas for enhanced biotechnological exploitation include:
Advanced Breeding for Hypoallergenic Varieties: Marker-assisted selection has proven useful for identifying low-P34 soybean lines. researchgate.netnih.gov The continued development and application of molecular markers can accelerate the breeding of hypoallergenic soybean cultivars.
Gene Editing for Allergen Elimination: CRISPR/Cas9-mediated genome editing has been successfully used to create P34 knockout soybeans. nih.gov Future efforts can focus on simultaneously targeting P34 and its homologs to ensure the complete elimination of this allergen. nih.gov This technology offers a precise and efficient way to develop non-allergenic soybean varieties.
Harnessing P34 for Improved Agronomic Traits: If P34 is found to have a significant role in plant defense or other key physiological processes, this knowledge could be harnessed to improve soybean resilience and productivity. For example, overexpressing a functional P34 (if it is indeed beneficial for immunity) in specific tissues or at specific developmental stages could enhance disease resistance.
| Biotechnological Approach | Application | Future Directions |
| Marker-Assisted Selection | Development of low-P34 allergen breeding lines. researchgate.netnih.gov | Continued development and refinement of molecular markers for accelerated breeding of hypoallergenic cultivars. |
| Gene Editing (CRISPR/Cas9) | Creation of P34 knockout soybeans to reduce allergenicity. nih.gov | Simultaneous targeting of P34 and its homologs for complete allergen elimination. nih.gov |
| Transgene-Induced Gene Silencing | Suppression of P34 protein accumulation in soybean seeds. | Optimization of gene silencing techniques for stable and heritable reduction of P34 levels. |
Q & A
Q. What methodologies confirm P34's structural integrity in recombinant expression systems?
Recombinant P34 (rP34) produced in E. coli is validated using SDS-PAGE for molecular weight confirmation (~34.9 kDa monomer; oligomeric forms up to 790 kDa), circular dichroism (CD) spectroscopy for secondary structure analysis, and dynamic light scattering (DLS) for oligomeric state determination. N-terminal sequencing and LPS pull-down assays further confirm purity and endotoxin-binding properties .
Q. How do researchers quantify P34-specific IgE antibodies in clinical studies?
The ImmunoCAP system is the gold standard, measuring IgE reactivity to rP34 with high sensitivity (r=0.526 correlation to whole-soy IgE). Western blotting and ELISA are complementary, with SDS-treated rP34 used to avoid endotoxin interference. Healthy controls are included to establish baseline negativity .
Q. What techniques identify P34's oligomeric state under physiological conditions?
Size-exclusion chromatography and DLS reveal P34 forms large oligomers (≥720 kDa). SDS-PAGE under non-reducing conditions confirms disulfide-linked complexes with β-conglycinin subunits, critical for studying its interaction with lipopolysaccharides (LPS) .
Q. How is P34's role as a major soybean allergen validated?
Immunoblotting with patient sera shows >65% of soybean-allergic individuals react to P34. Recombinant P34 cross-reacts with native P34-specific antibodies, confirming conserved epitopes. Clinical challenge tests (open or accidental exposure) correlate IgE levels with symptom severity .
Q. What bioinformatics tools predict P34's B-cell epitopes?
Homology modeling (e.g., SWISS-MODEL) aligns P34 with papain-like proteases and dust mite allergen Der p 1. Linear epitopes are mapped using IgE-binding peptide libraries, while conformational epitopes require CD-confirmed structural preservation .
Advanced Research Questions
Q. How do researchers resolve discrepancies in IgE reactivity between native and recombinant P34?
Native P34 is glycosylated at Asn170, whereas rP34 lacks post-translational modifications. Despite this, both show similar IgE reactivity due to conserved epitopes. Endotoxin contamination in rP34 is mitigated via Triton X-114 phase separation and LPS pull-down assays to prevent false-positive T-cell activation .
Q. What strategies minimize off-target effects in genetic silencing of P34?
Proteomic profiling (2D electrophoresis, LC-MS/MS) confirms no collateral changes in seed storage proteins (e.g., glycinin, β-conglycinin) in P34-silenced lines. CRISPR/Cas9 targeting the Gly m Bd 30K locus ensures specificity, validated by PCR and immunoblotting .
Q. How does ultra-high pressure processing (UHPP) alter P34's allergenicity?
UHPP at 600 MPa for 20 minutes reduces IgE binding by 21.69%, confirmed via ELISA and Western blot. SDS-PAGE shows retained protein integrity, while CD spectroscopy confirms minimal secondary structure disruption, suggesting epitope masking rather than degradation .
Q. What controls are essential when studying P34's role in plant-pathogen interactions?
Syringolide-binding assays using Pseudomonas syringae elicitors and Rpg4-gene soybean cultivars are critical. Negative controls include rP32 (non-binding isoform) and LPS-free rP34 to isolate pathogen-associated molecular pattern (PAMP) responses .
Q. How is endotoxin contamination addressed in recombinant P34 for T-cell studies?
Triton X-114 phase separation reduces LPS to <0.1 EU/μg. Functional assays (e.g., IL-6/IL-8 ELISpot) validate endotoxin-free rP34, avoiding non-specific cytokine production. LPS levels are quantified via Limulus amebocyte lysate (LAL) assays .
Q. What proteomic approaches validate low-P34 soybean lines?
2D immunoblotting with polyclonal anti-P34 antibodies and LC-MS/MS identify unique peptides (e.g., VQIVGGK) for quantification. Lines with 50–70% P34 reduction are selected, while Williams 82 wild-type serves as a reference .
Q. How do researchers assess P34's lipid-binding function in immune modulation?
LPS affinity assays (e.g., LPS-coated magnetic beads) confirm P34’s role as a lipid carrier. Structural analogs (e.g., Der p 2 mite allergen) are compared via surface plasmon resonance (SPR) to study TLR-4/MD-2 pathway interactions .
Q. What experimental designs ensure reliability in P34-specific immunotherapy studies?
Double-blind, placebo-controlled trials using hypoallergenic P34 variants (e.g., polysaccharide-conjugated rP34) reduce IgE production by >50% in murine models. Epitope-shielding is confirmed via competitive ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
